![molecular formula C52H78N10O17 B140449 Isoprinosine CAS No. 36703-88-5](/img/structure/B140449.png)
Isoprinosine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Immunomodulatory Effects
Isoprinosine has been shown to enhance the production of various cytokines, including interleukin-1, interleukin-2, and interferon-alpha. These cytokines play crucial roles in mediating immune responses against viral infections.
Table 1: Summary of Immunomodulatory Effects
Antiviral Activity
Research indicates that this compound exhibits antiviral activity against a range of viruses, including herpes simplex virus, human papillomavirus, and influenza virus. Its effectiveness stems from its ability to enhance the host's immune response rather than acting directly on the virus.
Case Studies
- Subacute Sclerosing Panencephalitis (SSPE) :
- Influenza A Virus :
- Foot-and-Mouth Disease (FMD) :
Clinical Applications
This compound has been explored for its potential use in various clinical settings:
- Viral Infections : It has been primarily investigated for its role in treating viral infections that are resistant to conventional antiviral therapies.
- Cancer Therapy : Preliminary studies indicate potential benefits in enhancing immune responses against certain cancers, although more research is needed to establish definitive therapeutic protocols .
- Chronic Viral Conditions : The compound has shown promise in managing chronic conditions like hepatitis B and C through its immunomodulatory effects .
Wirkmechanismus
Target of Action
Isoprinosine, also known as Inosine pranobex, primarily targets the host’s immune system. It has been shown to enhance T-cell lymphocyte proliferation and the activity of natural killer cells . It also increases the levels of pro-inflammatory cytokines , thereby restoring deficient responses in immunosuppressed patients .
Mode of Action
This compound works by slowing the growth and spread of the virus in the body . It also stimulates the immune system in the body, which helps to increase the body’s ability to fight these infections . It preserves the structure and function of the polyribosomes, impedes the DNA or RNA of the virus from transmitting its own genetic code . It preserves the normal protein synthesizing mechanism and prevents the virus from multiplying in the organism .
Biochemical Pathways
This compound impacts the host’s immune system by potentiating or enhancing immunological events (e.g., production of cytokines, differentiation of cells of the T-lymphocyte lineage) initiated by other triggering agents such as mitogens, antigens, phagocytic stimuli, or lymphokines . It also affects viral RNA levels and hence inhibits the growth of several viruses .
Pharmacokinetics
This compound is rapidly absorbed from the gastrointestinal tract . The route of elimination is via urine . The half-life of this compound is approximately 50 minutes .
Result of Action
The result of this compound’s action is the slowing of the growth and spread of the virus in the body . It also stimulates the immune system in the body, which helps to increase the body’s ability to fight these infections . It has been proven to positively impact the host’s immune system, by enhancing T-cell lymphocyte proliferation and activity of natural killer cells, increasing levels of pro-inflammatory cytokines, and thereby restoring deficient responses in immunosuppressed patients .
Biochemische Analyse
Biochemical Properties
Isoprinosine is known to enhance T-cell lymphocyte proliferation and the activity of natural killer cells . It increases in vitro T cell function and macrophage activity . It induces the appearance of T cell markers and enhances the lymphocyte response to mitogens . This property is due to the synthesis of a mitogenic helper factor by this compound-treated lymphocytes, probably interleukin 2 .
Cellular Effects
In vivo, this compound increases antibody formation, T cell functions, and macrophage activity . It restores T cell immunosuppression in post-radiotherapy cancer patients and the lymphocyte response to mitogens in cancer . It potentiates the antiviral and antitumor activity of interferon .
Molecular Mechanism
This compound impacts the host’s immune system by enhancing T-cell lymphocyte proliferation and the activity of natural killer cells, increasing levels of pro-inflammatory cytokines, and thereby restoring deficient responses in immunosuppressed patients . At the same time, it has been shown that it can affect viral RNA levels and hence inhibit the growth of several viruses .
Temporal Effects in Laboratory Settings
This compound has been observed to have a beneficial effect in various viral diseases like subacute sclerosing panencephalitis, cutaneous herpes, and aphthous stomatitis, influenza challenge, cytomegalovirus hepatitis, Reiter Syndrome, and possibly warts . Clinical improvement has been observed two to six weeks after the onset of treatment .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, this compound has been shown to delay the early appearance of autoimmunity and the early tumor development of interferon-treated NZB-NZW mice, suggesting a potential benefit in autoimmune syndromes .
Metabolic Pathways
Inosine, an essential metabolite for purine biosynthesis and degradation, can be metabolized into hypoxanthine, xanthine, and uric acid . It also acts as a bioactive molecule that regulates RNA editing, metabolic enzyme activity, and signaling pathways .
Transport and Distribution
Cell membrane transport of inosine is mediated by equilibrative and concentrative nucleoside transporters . Inosine functions are mediated in receptor-dependent or–independent manners .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Inosin-Pranobex wird durch die Kombination von Inosin mit Acetamidobenzoesäure und Dimethylaminoisopropanol synthetisiert. Die Reaktion beinhaltet typischerweise die Bildung eines Salzes zwischen diesen Komponenten. Das optimale Lösungsmittelsystem zur Trennung von Inosin-Pranobex und seinen Bestandteilen umfasst Chloroform, Methanol, Toluol und 10%ige Ammoniaklösung im Volumenverhältnis 6:5:1:0,1 .
Industrielle Produktionsmethoden: Die industrielle Produktion von Inosin-Pranobex beinhaltet die großtechnische Synthese unter Verwendung der gleichen Prinzipien wie die Laborpräparation. Der Prozess wird auf Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt. Die Verbindung wird dann zur klinischen Anwendung in orale Darreichungsformen formuliert .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Inosin-Pranobex unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Inosin kann oxidiert werden, um Harnsäure zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen Reduktionsreaktionen eingehen.
Substitution: Inosin-Pranobex kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung der Aminogruppen.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktionsmittel: Wie Natriumborhydrid.
Substitutionsreagenzien: Wie Halogene oder andere Nukleophile.
Hauptprodukte:
Oxidation: Harnsäure.
Reduktion: Reduzierte Formen von Inosin und seinen Bestandteilen.
Substitution: Verschiedene substituierte Derivate von Inosin-Pranobex.
Vergleich Mit ähnlichen Verbindungen
Inosin-Pranobex ist aufgrund seiner Kombination aus Inosin und Dimepranol-Acedoben einzigartig, die sowohl immunmodulatorische als auch antivirale Wirkungen bietet. Ähnliche Verbindungen umfassen:
Inosin: Ein Nukleosid mit immunmodulatorischen Eigenschaften.
Dimethylaminoisopropanol: Ein Immunstimulans, das in verschiedenen pharmazeutischen Formulierungen verwendet wird.
Acetamidobenzoesäure: Ein Bestandteil mehrerer antiviraler und immunmodulatorischer Medikamente.
Inosin-Pranobex zeichnet sich durch seine synergistischen Wirkungen aus, die die Eigenschaften seiner einzelnen Komponenten kombinieren, um einen stärkeren therapeutischen Effekt zu erzielen .
Biologische Aktivität
Isoprinosine, also known as inosine pranobex, is a compound with notable immunomodulatory and antiviral properties. It has been utilized in various clinical settings, particularly for its effects on viral infections and immune system enhancement. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical applications, and relevant case studies.
This compound exhibits several biological activities that contribute to its therapeutic effects:
- Immunomodulation : this compound stimulates the immune system by enhancing lymphocyte activation and increasing the production of cytokines such as interleukins (IL-1, IL-2, IL-12), interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ) . It has been shown to inhibit IL-10 production, thereby promoting a more robust immune response.
- Antiviral Activity : The compound appears to inhibit viral RNA synthesis, which is critical in controlling viral replication. Studies have indicated that this compound can enhance the effects of other antiviral treatments when used in combination .
- Cytokine Production : Research indicates that this compound increases the production of pro-inflammatory cytokines while modulating the balance between Th1 and Th2 cells, which is essential for effective immune responses .
Clinical Applications
This compound has been investigated for various medical conditions, primarily viral infections and immunodeficiencies. Key findings from clinical studies include:
Case Studies
- Subacute Sclerosing Panencephalitis (SSPE) : A long-term study involving a 25-year-old male patient with SSPE demonstrated improvements in mental disturbances correlated with EEG changes after treatment with this compound . Although immediate improvements were not significant, some patients exhibited substantial recovery months after discontinuation of therapy .
- Viral Infections : In a clinical trial involving patients with chronic viral infections, this compound was found to enhance NK cell activity and improve overall immune function . Patients treated with this compound showed increased levels of activated T-cells and improved responses to mitogenic stimulation.
- Combination Therapy : The simultaneous administration of this compound with IFN-α has been reported to improve neurological conditions in patients suffering from complications due to viral infections like mumps .
Research Findings
A comprehensive review of studies reveals consistent findings regarding the biological activity of this compound:
Eigenschaften
IUPAC Name |
4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;1-(dimethylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5.3C9H9NO3.3C5H13NO/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18;3*1-6(11)10-8-4-2-7(3-5-8)9(12)13;3*1-5(7)4-6(2)3/h2-4,6-7,10,15-17H,1H2,(H,11,12,18);3*2-5H,1H3,(H,10,11)(H,12,13);3*5,7H,4H2,1-3H3/t4-,6-,7-,10-;;;;;;/m1....../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDCUKJMEKGGFI-QCSRICIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)O.CC(CN(C)C)O.CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN(C)C)O.CC(CN(C)C)O.CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H78N10O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401021342 | |
Record name | Inosine acedobene dimepranol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401021342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1115.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36703-88-5 | |
Record name | Inosine pranobex [BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036703885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Inosine acedobene dimepranol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401021342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Inosine, compound with (2-hydroxypropyl)dimethylammonium p-acetamidobenzoate (1:3) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.313 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INOSINE PRANOBEX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1SO0V223F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.